N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a pyridine moiety, which can enhance its chemical reactivity and binding properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mode of Action
It is known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have a wide range of biological activities .
Pharmacokinetics
It is known that similar compounds, such as imidazole, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds, such as 2-(pyridin-3-yl)-1h-benzo[d]imidazoles and 2-(pyridin-3-yl)-3h-imidazo[4,5-b]pyridine derivatives, have been synthesized and shown to have antimicrobial properties .
Action Environment
It is known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was carried out in toluene , suggesting that the reaction environment can play a role in the formation and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole intermediate.
Methoxyethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure, potentially enhancing its binding properties or biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological roles.
Uniqueness
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core and a pyridine moiety, along with the methoxyethoxy group. This unique structure could confer distinct binding properties and biological activities, making it a valuable compound for further research and development.
Biological Activity
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]imidazole core and a pyridine moiety. Its molecular formula is C19H24N4O3 with a molecular weight of 348.42 g/mol. The presence of the methoxyethoxy group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation. In particular, tetrahydrobenzo[d]imidazole derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Tetrahydrobenzo[d]imidazole Derivative | NIH 3T3 | 24 | FT inhibition |
N-(4-Methyl-3-(pyridin-3-yl)benzamide | H-Ras transformed Rat-1 | 160 | Anchorage-independent growth inhibition |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related pyridine derivatives indicate activity against various bacterial strains. For example, 2-(2-methoxyethoxy)pyridine derivatives have shown promising results against Gram-positive bacteria .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(2-Methoxyethoxy)pyridine Derivative | Staphylococcus aureus | 32 µg/mL |
N-(pyridin-3-yl)methyl-benzamide | Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d]imidazole and pyridine rings significantly influence biological activity. For instance, the introduction of hydrophobic groups at specific positions enhances binding affinity to target enzymes, while polar substitutions improve solubility.
Case Studies
- In Vivo Studies : A recent study evaluated the efficacy of similar benzo[d]imidazole derivatives in mouse models of cancer. Results indicated that compounds with the benzo[d]imidazole scaffold significantly reduced tumor size compared to controls .
- Clinical Trials : A derivative of this compound is currently undergoing clinical trials for its potential use as an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-7-8-24-17-13(3-2-6-18-17)10-19-16(22)12-4-5-14-15(9-12)21-11-20-14/h2-3,6,11-12H,4-5,7-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRRTLZTFLBCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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